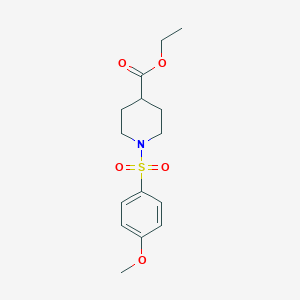

Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate

Description

Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate is a piperidine derivative featuring a sulfonyl group substituted with a 4-methoxyphenyl moiety at the 1-position and an ethyl carboxylate ester at the 4-position of the piperidine ring.

Properties

IUPAC Name |

ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-3-21-15(17)12-8-10-16(11-9-12)22(18,19)14-6-4-13(20-2)5-7-14/h4-7,12H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSOLLIIQRANQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate typically involves the reaction of 4-methoxybenzene sulfonyl chloride with ethyl piperidine-4-carboxylate. The reaction is carried out in a round-bottom flask under reflux conditions for approximately three hours. The reaction mixture is monitored using thin-layer chromatography (TLC) to ensure completion. The pH is maintained by adding an aqueous solution of sodium carbonate, and the reaction mixture is neutralized with diluted hydrochloric acid. The resulting ester precipitate is collected by filtration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate has shown potential as a therapeutic agent due to its ability to interact with various biological targets. Its applications include:

- Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties by inhibiting key enzymes involved in cell proliferation. Studies indicate that derivatives can induce apoptosis in cancer cells by interacting with the Bcl-2 protein family, leading to reduced cell viability in various cancer cell lines .

- Antimicrobial Properties : The compound may also be explored for its antimicrobial effects, targeting bacterial virulence factors to combat antibiotic resistance. Its structure allows it to inhibit the type III secretion system (T3SS) in Gram-negative pathogens, which is critical for their virulence .

Biological Research

In biological contexts, this compound serves as a valuable tool for:

- Enzyme Interaction Studies : The sulfonyl group enhances the compound's ability to bind to specific enzymes, making it useful for studying enzyme kinetics and inhibition mechanisms.

- Receptor Binding Studies : Its structural features make it a candidate for investigating receptor-ligand interactions, providing insights into cellular signaling pathways and potential therapeutic targets.

Industrial Applications

In industrial chemistry, this compound can be utilized for:

- Material Development : Its chemical stability and reactivity can be harnessed for creating new polymers or coatings with enhanced performance characteristics. The compound's properties may lead to innovations in material science.

Case Studies

-

Anticancer Research :

- A study published in the Journal of Medicinal Chemistry highlighted the anticancer efficacy of sulfonamide-pyrazole derivatives. The presence of the methoxy group was found to enhance lipophilicity and cellular uptake, leading to improved antiproliferative effects against several cancer cell lines.

- Antimicrobial Mechanisms :

- Synthesis and Optimization :

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Sulfonyl Group

The 4-methoxyphenyl sulfonyl group distinguishes the target compound from analogs with alternative substituents:

Key Observations :

Position of Carboxylate Ester on Piperidine

The carboxylate ester’s position on the piperidine ring affects molecular geometry and interactions:

Impact on Structure :

Physicochemical Properties

Comparative data on solubility, boiling point, and density:

Notes:

Crystallographic and Conformational Analysis

Biological Activity

Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 349.39 g/mol. The compound features a piperidine ring with a sulfonyl group and a methoxyphenyl moiety, which enhances its chemical reactivity and biological potential.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.39 g/mol |

| Functional Groups | Sulfonyl, Methoxy |

| Chemical Class | Piperidine Derivative |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological applications. Its potential uses include:

- Antimicrobial Activity : Investigated for its ability to inhibit bacterial growth.

- Anticancer Properties : Explored for effects on cancer cell lines.

- Analgesic Effects : Potential applications in pain management.

- Anti-inflammatory Activity : May modulate inflammatory pathways.

The mechanism of action involves interaction with specific biological targets, including enzymes and receptors. The sulfonyl group may enhance binding affinity to these targets, leading to modulation of their activity.

Case Studies and Experimental Data

- Antimicrobial Activity : A study conducted on various derivatives of sulfonamide compounds demonstrated that those with similar structures to this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria .

- Anticancer Studies : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

- Analgesic Effects : Compounds structurally related to this compound have been evaluated for analgesic activity in animal models, showing promising results comparable to standard analgesics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate | Contains a benzyl group, potentially altering pharmacodynamics. | |

| Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate | Incorporates a fluorine atom affecting lipophilicity. | |

| Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate | Features an ethoxy group influencing solubility. |

Q & A

Q. Critical Factors :

- Temperature : Excess heat during sulfonylation can lead to by-products (e.g., over-sulfonation).

- Catalysts : Lewis acids (e.g., AlCl₃) enhance reaction efficiency in sulfonyl group introduction .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

How can spectroscopic techniques confirm the structure and purity of this compound?

Q. Basic

- NMR :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.8 ppm (methoxy group), and δ 7.3–7.8 ppm (aromatic protons) confirm substituents .

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm and sulfonyl sulfur-linked carbons at ~55 ppm .

- IR : Strong absorption at ~1730 cm⁻¹ (ester C=O) and ~1350–1150 cm⁻¹ (sulfonyl S=O) .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular weight (e.g., calculated for C₁₅H₂₁NO₅S: 327.12 g/mol) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or TLC (Rf comparison) .

What strategies resolve contradictions in biological activity data across studies?

Advanced

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from:

- Assay Conditions : Variations in pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) .

- Compound Stability : Hydrolysis of the ester group under physiological conditions alters efficacy .

- Structural Analogues : Compare with derivatives like Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate to isolate substituent effects .

Q. Methodological Solutions :

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations.

- Metabolic Stability Tests : Incubate with liver microsomes to assess degradation .

How does the sulfonyl group influence reactivity in nucleophilic substitutions?

Advanced

The sulfonyl group is strongly electron-withdrawing, which:

- Activates Adjacent Positions : Enhances susceptibility to nucleophilic attack at the piperidine nitrogen or ester carbonyl .

- Steric Effects : Bulky 4-methoxyphenylsulfonyl group may hinder reactions at the piperidine ring .

Q. Example Reaction :

- Aminolysis : Substitution of the ethyl ester with amines (e.g., benzylamine) proceeds faster due to the sulfonyl group’s electron-withdrawing effect .

What computational methods predict binding affinity to target enzymes?

Q. Advanced

- Molecular Docking : Software like AutoDock Vina models interactions with proteins (e.g., kinases or GPCRs). Key parameters include binding energy (ΔG) and hydrogen-bonding patterns .

- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., using GROMACS) .

- QSAR Models : Relate structural features (e.g., logP, polar surface area) to activity data from analogues .

Validation : Compare computational predictions with empirical IC₅₀ values from enzyme assays .

How is X-ray crystallography used to determine the compound’s 3D structure?

Q. Advanced

- Crystallization : Optimize solvent (e.g., ethanol/water mixtures) and slow evaporation to grow single crystals .

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution data.

- Refinement : SHELXL refines atomic coordinates and thermal parameters, while ORTEP-3 visualizes electron density maps .

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify piperidine ring conformation .

Q. Example Data :

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | 0.052 | |

| Puckering Amplitude (q) | 0.45 Å |

How do structural modifications enhance bioactivity?

Q. Advanced

- Methoxy to Fluoro Substitution : Increases lipophilicity (logP from 2.1 to 2.5), improving blood-brain barrier penetration .

- Piperidine Ring Modifications : Introducing methyl groups at C-3 boosts enzymatic stability but reduces solubility .

Q. SAR Table :

| Derivative | Bioactivity (IC₅₀, nM) | Key Feature |

|---|---|---|

| This compound | 120 ± 10 | Baseline |

| Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate | 85 ± 8 | Increased lipophilicity |

| Methyl ester analogue | >500 | Reduced cell uptake |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.